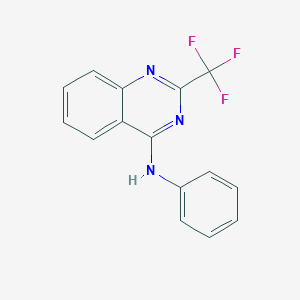

N-phenyl-2-(trifluoromethyl)-4-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-phenyl-2-(trifluoromethyl)-4-quinazolinamine” is a complex organic compound. It contains a quinazolinamine core, which is a type of heterocyclic compound. The quinazolinamine is substituted at the 2-position with a trifluoromethyl group and at the N-position with a phenyl group .

Synthesis Analysis

While the specific synthesis of “N-phenyl-2-(trifluoromethyl)-4-quinazolinamine” is not available, similar compounds are often synthesized using trifluoroacetimidoyl halides as potent trifluoromethyl synthons . Trifluoromethyl ketones (TFMKs) are also valuable synthetic targets in the construction of fluorinated pharmacons .Molecular Structure Analysis

The molecular structure of “N-phenyl-2-(trifluoromethyl)-4-quinazolinamine” would be expected to contain a quinazolinamine core with a trifluoromethyl group at the 2-position and a phenyl group at the N-position .Applications De Recherche Scientifique

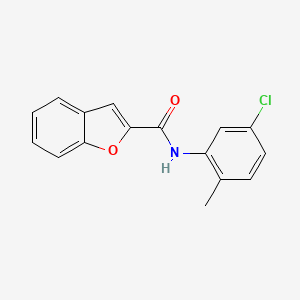

Fluorine-Containing Drugs: The TFM group is prevalent in FDA-approved drugs. In recent years, both 2020 and 1996 witnessed a record number of new drug approvals (53 each). Among these, many compounds contained fluorine or fluorine-containing functional groups . These drugs span various therapeutic areas, including oncology, infectious diseases, and autoimmune disorders.

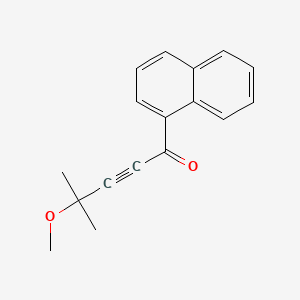

Trifluoromethyl Ketones (TFMKs)

TFMKs represent a valuable class of compounds. Here’s what you need to know:

Properties: TFMKs serve as synthetic targets and intermediates. They exhibit unique reactivity due to the trifluoromethyl moiety. Researchers exploit their properties for diverse applications, including drug synthesis .

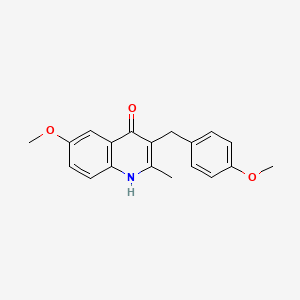

Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen heterocycle, plays a crucial role in drug discovery:

Bioactive Molecules: Pyrrolidine-based compounds exhibit target selectivity. Variants like pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol contribute to drug development .

Orientations Futures

The future directions for research on “N-phenyl-2-(trifluoromethyl)-4-quinazolinamine” could include further exploration of its synthesis, properties, and potential applications. Trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles have found extensive applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and materials science .

Propriétés

IUPAC Name |

N-phenyl-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3/c16-15(17,18)14-20-12-9-5-4-8-11(12)13(21-14)19-10-6-2-1-3-7-10/h1-9H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCKIYPOZQUNGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)

![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5874803.png)

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)

![nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5874826.png)

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)

![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)

![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)

![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)